
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is a compound that belongs to the thiosemicarbazone family. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone typically involves the reaction of methyl 3-methyl-5-isothiazolyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiosemicarbazide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .
Applications De Recherche Scientifique
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone involves its interaction with cellular targets. The compound can chelate metal ions, disrupting metal-dependent enzymes and processes. This chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . Additionally, the compound can inhibit the synthesis of nucleic acids and proteins, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylisatin thiosemicarbazone
- 3-aminopyridine-2-carbaldehyde thiosemicarbazide
- Bis-2-pyridyl ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazide
Uniqueness
Methyl 3-methyl-5-isothiazolyl ketone thiosemicarbazone is unique due to its specific structural features, such as the isothiazolyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Propriétés
Numéro CAS |
3683-63-4 |
|---|---|
Formule moléculaire |
C7H10N4S2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
[(E)-1-(3-methyl-1,2-thiazol-5-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S2/c1-4-3-6(13-11-4)5(2)9-10-7(8)12/h3H,1-2H3,(H3,8,10,12)/b9-5+ |
Clé InChI |
NJACTMXYONDRQF-WEVVVXLNSA-N |
SMILES isomérique |
CC1=NSC(=C1)/C(=N/NC(=S)N)/C |
SMILES canonique |
CC1=NSC(=C1)C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


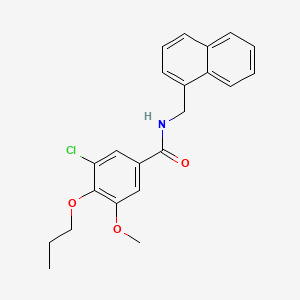
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
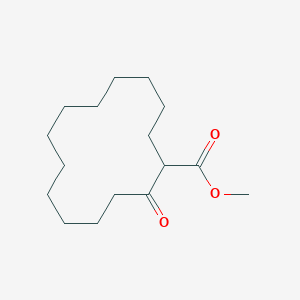
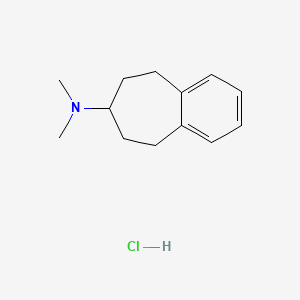
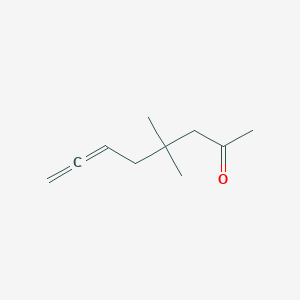
![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
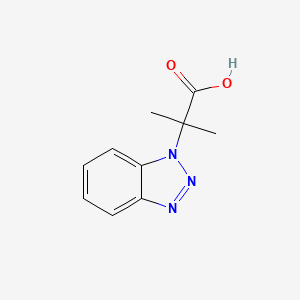
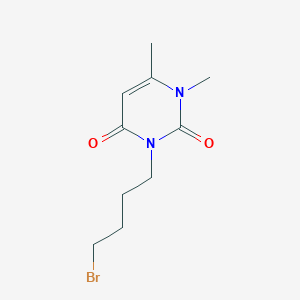
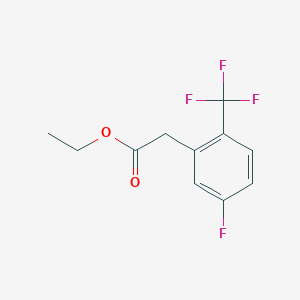
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
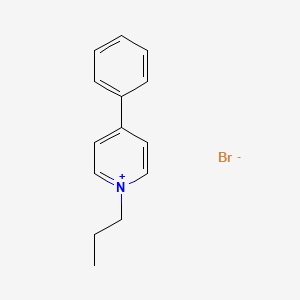
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
